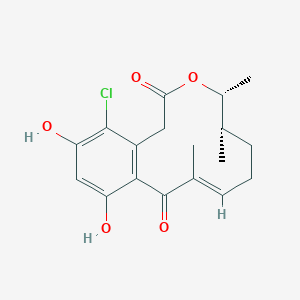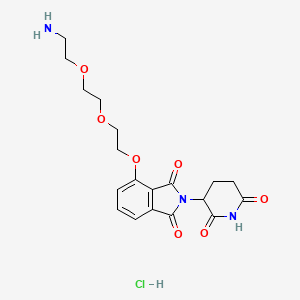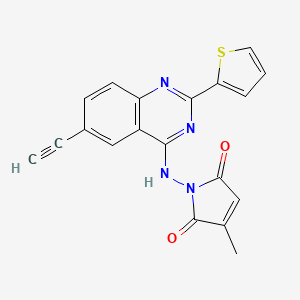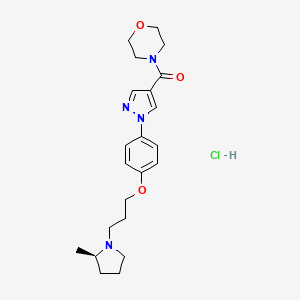
Enerisant hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enerisant hydrochloride is a novel and potent histamine H3 receptor antagonist and inverse agonist. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of sleep-wake disorders such as narcolepsy. Histamine H3 receptors play a crucial role in regulating the release of histamine and other neurotransmitters in the brain, making them a significant target for pharmacological intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of enerisant hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Enerisant hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
科学的研究の応用
Enerisant hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study histamine H3 receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter release and its potential role in modulating cognitive functions.
Medicine: Explored as a therapeutic agent for sleep-wake disorders, cognitive impairments, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
作用機序
Enerisant hydrochloride exerts its effects by binding to histamine H3 receptors, which are located presynaptically in the brain. By acting as an antagonist and inverse agonist, it inhibits the release of histamine and other neurotransmitters, thereby modulating wakefulness and cognitive functions. The molecular targets and pathways involved include the histaminergic and cholinergic systems, which play key roles in maintaining alertness and cognitive performance .
類似化合物との比較
Similar Compounds
Pitolisant: Another histamine H3 receptor antagonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist with similar pharmacological properties.
Ciproxifan: A potent histamine H3 receptor antagonist with cognitive-enhancing effects
Uniqueness
Enerisant hydrochloride is unique due to its high selectivity and potency for histamine H3 receptors. It has shown promising results in preclinical and clinical studies, demonstrating its potential as a therapeutic agent for various neurological conditions. Its favorable pharmacokinetic profile and minimal side effects further distinguish it from other similar compounds .
特性
CAS番号 |
1152749-07-9 |
|---|---|
分子式 |
C22H31ClN4O3 |
分子量 |
435.0 g/mol |
IUPAC名 |
[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C22H30N4O3.ClH/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25;/h5-8,16-18H,2-4,9-15H2,1H3;1H/t18-;/m1./s1 |
InChIキー |
QVMTVPSORZKQPZ-GMUIIQOCSA-N |
異性体SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl |
正規SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


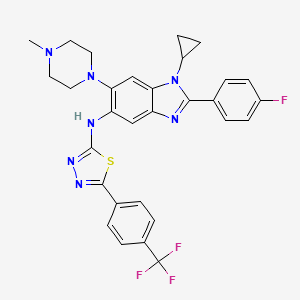
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
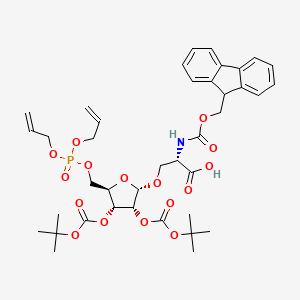
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
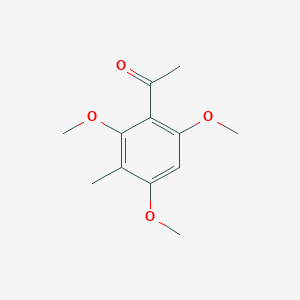
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)

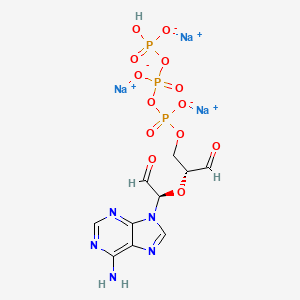
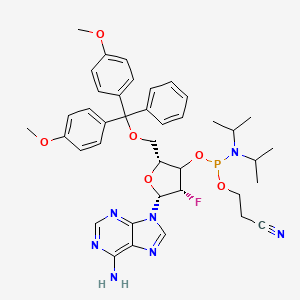
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
